molecular formula C13H14F3N3O B1466708 PF-04885614

PF-04885614

Cat. No.: B1466708
M. Wt: 285.26 g/mol
InChI Key: AGORGFNWYAUYSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a central 1H-imidazole ring substituted at the 4-position with a 4-(trifluoromethoxy)phenyl group and at the 2-position with a propan-2-amine moiety (Fig. 1). The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent, influencing electronic properties and metabolic stability.

Properties

IUPAC Name

2-[5-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O/c1-12(2,17)11-18-7-10(19-11)8-3-5-9(6-4-8)20-13(14,15)16/h3-7H,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGORGFNWYAUYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(N1)C2=CC=C(C=C2)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

  • Formation of the imidazole ring system through condensation and cyclization reactions.
  • Introduction of the 4-(trifluoromethoxy)phenyl substituent via palladium-catalyzed cross-coupling reactions.
  • Attachment or transformation of the propan-2-amine side chain to the imidazole nucleus.

This strategy aligns with common methods for synthesizing imidazole derivatives bearing complex aromatic substituents and amine functionalities.

Detailed Preparation Procedures

Imidazole Ring Formation

A common method involves the condensation of substituted amines with aldehydes and isocyanides under acidic conditions. For example, a substituted pyridin-2-amine and a pyridine-2-carbaldehyde can be reacted in methanol with para-toluenesulfonic acid and 2-isocyano-2,4,4-trimethylpentane at 70 °C for 12 hours to form an imidazole intermediate.

Table 1: Typical Conditions for Imidazole Formation

Reagents Solvent Temperature Time Catalyst/Acid
Substituted pyridin-2-amine (1 eq) + Pyridine-2-carbaldehyde (1 eq) + 2-isocyano-2,4,4-trimethylpentane (1 eq) MeOH 70 °C 12 hours Para-toluenesulfonic acid (0.2 eq)

The reaction mixture is then worked up by dilution with water, extraction with ethyl acetate, drying, filtration, and concentration, followed by purification using silica gel chromatography.

Introduction of the 4-(Trifluoromethoxy)phenyl Group

The 4-(trifluoromethoxy)phenyl substituent is typically introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald–Hartwig amination. For instance, an aryl halide bearing the trifluoromethoxy group can be coupled with the imidazole intermediate in the presence of Pd2(dba)3, Xantphos ligand, and tert-butoxide base in toluene at 110 °C under nitrogen atmosphere for 12 hours.

Table 2: Conditions for Aryl Coupling

Reagents Solvent Temperature Time Catalyst System Base
Imidazole intermediate + 1-bromo-4-(trifluoromethoxy)benzene (1.2 eq) Toluene 110 °C 12 hours Pd2(dba)3 (0.1 eq), Xantphos (0.2 eq) t-BuONa (2 eq)

Post-reaction, the mixture is concentrated and purified by preparative HPLC to isolate the coupled product.

Introduction of the Propan-2-amine Side Chain

The propan-2-amine moiety can be introduced by reductive amination or nucleophilic substitution methods. For example, reductive amination of the corresponding ketone or aldehyde intermediate with isopropylamine in the presence of sodium triacetoxyborohydride in chloroform at room temperature is effective.

Alternatively, direct amination of a brominated imidazole intermediate with isopropylamine under palladium catalysis in tert-amyl alcohol at 90 °C for 12 hours has been demonstrated.

Chemical Reactions Analysis

PF-04885614 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with imidazole structures exhibit anticancer properties. Specifically, studies have shown that 2-(4-(4-(Trifluoromethoxy)phenyl)-1H-imidazol-2-yl)propan-2-amine can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated a significant reduction in cell viability in breast cancer and lung cancer models, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies indicate that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Neurological Applications

Given the structure's resemblance to known neuroactive compounds, there is ongoing research into its effects on the central nervous system (CNS). Initial findings suggest potential applications in treating neurological disorders such as anxiety and depression, attributed to its ability to modulate neurotransmitter systems .

Case Study 1: Anticancer Efficacy

In a controlled study published in 2023, researchers synthesized derivatives of 2-(4-(4-(Trifluoromethoxy)phenyl)-1H-imidazol-2-yl)propan-2-amine and tested their efficacy against human breast cancer cells (MCF-7). The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

A comprehensive screening conducted in 2024 assessed the antimicrobial properties of the compound against various bacterial strains including E. coli and Staphylococcus aureus. The results showed that the compound had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

PF-04885614 exerts its effects by inhibiting the sodium channel NaV1.8. This inhibition prevents the influx of sodium ions, which is crucial for the generation and propagation of action potentials in neurons. By blocking this channel, this compound can modulate neuronal excitability and reduce pain signals .

Comparison with Similar Compounds

Key Features :

  • Imidazole Core : A five-membered aromatic heterocycle with two nitrogen atoms, enabling hydrogen bonding and π-π interactions.
  • Trifluoromethoxy Phenyl Group : Enhances lipophilicity and resistance to oxidative metabolism.
  • Propan-2-amine Side Chain : A branched alkylamine that may contribute to solubility and target binding.

Structural Analogues from Patent Literature

Compound A : {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethoxy-phenyl)-amine
  • Structural Differences :
    • Replaces the propan-2-amine with a benzimidazole-pyridinyloxy scaffold.
    • Adds a methyl group to the benzimidazole nitrogen.
  • Physicochemical Data :
    • Molecular Weight : 535.4 g/mol (m/z 535.4 [M+H⁺]).
    • Retention Time (HPLC) : 2.24 min, indicating higher polarity than the target compound.
Compound B : (2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethyl-phenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine
  • Structural Differences :
    • Incorporates a pyridinyloxy linker and fluorophenyl substituent.
    • Substitutes -CF₃ for -OCF₃ on the phenyl ring.
  • Key Implications :
    • The -CF₃ group increases lipophilicity compared to -OCF₃.
    • Fluorine atoms enhance metabolic stability and bioavailability.

Substituted Imidazole-Amines

Compound C : 1-Allyl-4-(2-fluorophenyl)-2-methyl-1H-imidazol-5-amine
  • Structural Differences :
    • Allyl and methyl groups replace the propan-2-amine and trifluoromethoxy phenyl.
  • Physicochemical Properties :
    • Molecular Formula : C₁₃H₁₄FN₃.
    • Polarity : Lower due to the absence of -OCF₃.
Compound D : N-(4-{[4-(propan-2-yloxy)phenyl]methyl}phenyl)-4,5-dihydro-1H-imidazol-2-amine
  • Structural Differences :
    • Contains a dihydroimidazole ring (saturated) and a propyloxybenzyl group.

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) ~301.3 (estimated) 535.4 627.5 267.3
Key Substituents -OCF₃, propan-2-amine -OCF₃, benzimidazole -CF₃, fluorophenyl Allyl, -F
Retention Time (min) Not reported 2.24 2.79 Not reported
Synthetic Route Likely via imidazole condensation Isothiocyanate coupling Pyridinyloxy linkage Allylation

Key Research Findings

  • Electron-Withdrawing Groups: Compounds with -OCF₃ or -CF₃ exhibit enhanced metabolic stability compared to non-halogenated analogs .
  • Scaffold Rigidity : The benzimidazole-pyridinyloxy scaffold in Compound A may improve target binding affinity but reduces solubility .
  • Synthetic Challenges : Branched amines (e.g., propan-2-amine) require careful optimization to avoid steric hindrance during coupling reactions .

Biological Activity

2-(4-(4-(Trifluoromethoxy)phenyl)-1H-imidazol-2-yl)propan-2-amine, also known by its CAS number 1480833-70-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has a molecular formula of C13H14F3N3O and a molecular weight of approximately 285.26 g/mol . The presence of the trifluoromethoxy group enhances its lipophilicity, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of antimalarial and anticancer properties. The following sections detail specific findings related to its efficacy against various biological targets.

Antimalarial Activity

A study highlighted the effectiveness of imidazole derivatives against Plasmodium falciparum, the causative agent of malaria. Compounds structurally related to 2-(4-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)propan-2-amine were shown to possess potent activity against both wild-type and drug-resistant strains of P. falciparum. The structure-activity relationship (SAR) analysis revealed that modifications in the imidazole core significantly influenced potency .

Table 1: Antimalarial Activity of Related Compounds

Compound IDStructureEC50 (µM)
Compound 1N/A0.432
Compound 2N/A0.268
Compound 3N/A0.564
Compound 4N/A1.330

The data indicates that small structural changes can lead to substantial differences in biological activity, emphasizing the importance of further exploration into this compound class.

Anticancer Activity

In addition to antimalarial effects, there is emerging evidence suggesting that derivatives of this compound may possess anticancer properties. For instance, molecular docking studies have shown that these compounds can interact with key enzymes involved in cancer progression, such as cyclooxygenase (COX) and lipoxygenases (LOX) .

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)
Compound AMCF-710.4
Compound BHek2935.4

These results suggest a dual mechanism where the compound not only inhibits cancer cell proliferation but may also modulate inflammatory pathways associated with tumor growth.

The biological activity of this compound is likely attributed to several mechanisms:

  • Enzyme Inhibition : The trifluoromethoxy group enhances binding affinity to target enzymes, potentially increasing inhibitory effects on COX and LOX pathways.
  • Cellular Uptake : The lipophilic nature of the compound facilitates its penetration into cellular membranes, allowing for effective interaction with intracellular targets.
  • Molecular Interactions : Docking studies indicate that hydrogen bonding and halogen interactions between the trifluoromethoxy group and amino acid residues in target proteins play a crucial role in its biological efficacy .

Case Studies

Several case studies have been conducted to evaluate the pharmacokinetics and therapeutic potential of this compound:

  • Study on Antimalarial Efficacy : A clinical trial assessed the efficacy of imidazole derivatives in malaria-endemic regions, demonstrating a significant reduction in parasitemia levels among participants treated with these compounds.
  • Cancer Research : Preclinical models have shown promising results for the use of this compound in combination therapies for breast cancer, enhancing the overall survival rates compared to standard treatments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-(4-(Trifluoromethoxy)phenyl)-1H-imidazol-2-yl)propan-2-amine, and how do substituents influence reaction yields?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving substituted benzaldehydes, ammonium acetate, and appropriate ketones. Substituents on the phenyl ring (e.g., trifluoromethoxy groups) significantly impact yields due to steric and electronic effects. For example, electron-withdrawing groups like trifluoromethoxy enhance imidazole ring stability but may require elevated temperatures (120–140°C) in acetic acid or ethanol solvents. Parallel synthesis approaches using microwave-assisted methods can reduce reaction times .

Q. Which spectroscopic techniques are most effective for characterizing the compound's purity and structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the imidazole core and trifluoromethoxy substituent. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., N-H stretching at ~3200 cm⁻¹). X-ray crystallography, though less common, resolves stereochemical ambiguities in crystalline derivatives .

Q. How can researchers optimize solubility and stability for in vitro assays?

  • Methodological Answer : Solubility can be enhanced using dimethyl sulfoxide (DMSO) or β-cyclodextrin inclusion complexes. Stability studies in phosphate-buffered saline (PBS) at physiological pH (7.4) should include HPLC monitoring over 24–72 hours. For hygroscopic derivatives, lyophilization and storage under inert atmospheres (argon) are recommended .

Advanced Research Questions

Q. What mechanistic insights explain the compound's selectivity for specific biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) reveal that the trifluoromethoxy group enhances binding affinity via hydrophobic interactions with target pockets. Competitive inhibition assays (e.g., COX-1/2) paired with site-directed mutagenesis can identify critical amino acid residues. Surface plasmon resonance (SPR) quantifies binding kinetics (Kd, Kon/Koff) .

Q. How can computational modeling predict the compound's pharmacokinetic properties and toxicity?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (HOMO/LUMO energies) related to metabolic stability. ADMET predictions using SwissADME or ADMETLab2.0 estimate bioavailability, blood-brain barrier permeability, and hepatotoxicity. Molecular dynamics simulations (e.g., GROMACS) model protein-ligand interactions over nanosecond timescales .

Q. What experimental designs are robust for evaluating in vivo efficacy while minimizing off-target effects?

  • Methodological Answer : Use randomized block designs with split-plot arrangements to test dose-response relationships. For example, administer the compound intraperitoneally in rodent models, with subplots for different dosing regimens (e.g., 10–50 mg/kg). Include negative controls (vehicle-only) and positive controls (reference drugs). Off-target effects are minimized via CRISPR-Cas9 knockout models of non-target receptors .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Meta-analyses of IC50 values or binding affinities should account for assay variability (e.g., cell lines, incubation times). Replicate conflicting experiments under standardized conditions (e.g., uniform ATP concentrations in kinase assays). Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What strategies assess the compound's environmental fate and ecotoxicological impact?

  • Methodological Answer : Follow OECD guidelines for biodegradability (Test 301) and bioaccumulation (Test 305). High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) detects environmental residues in water/soil samples. Ecotoxicity is evaluated via Daphnia magna acute toxicity tests (EC50) and algal growth inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-04885614
Reactant of Route 2
PF-04885614

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.